

Xanthine Oxidase-IN-4: A Technical Guide to its Therapeutic Potential

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Compound of Interest		
Compound Name:	Xanthine oxidase-IN-4	
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Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a key factor in the pathogenesis of gout.[2] Furthermore, the enzymatic action of xanthine oxidase produces reactive oxygen species (ROS), implicating it in a range of pathological conditions beyond gout, including cardiovascular diseases, inflammation, and cancer.[3][4]

Xanthine oxidase inhibitors are therefore a cornerstone in the management of hyperuricemia and gout.[2] While purine analogs like allopurinol have been the standard of care, research into novel, non-purine inhibitors with improved potency and safety profiles is an active area of drug discovery.[5] Within this context, **Xanthine oxidase-IN-4**, a potent, orally active pyrimidine-based inhibitor, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of **Xanthine oxidase-IN-4**, its mechanism of action, preclinical data, and potential therapeutic applications, with a focus on the experimental methodologies for its evaluation.

Core Compound Data: Xanthine oxidase-IN-4



Xanthine oxidase-IN-4, also referred to as compound 19a in the primary literature, is a novel small molecule inhibitor of xanthine oxidase.[1]

Property	Value	Reference
Chemical Name	6-(4-isopropoxy-3- cyanophenyl)-1,2-dihydro-3H- pyrazolo[3,4-d]pyrimidin-3-one	[1]
Molecular Formula	C15H13N5O2	[1]
Molecular Weight	295.30 g/mol	[1]
Target	Xanthine Oxidase (XO)	[1]
IC50	0.039 μΜ	[1]
Ki	0.0037 μΜ	[1]
Activity	Orally active, hypouricemic	[1]

Mechanism of Action

Xanthine oxidase-IN-4 exerts its therapeutic effect by directly inhibiting the activity of xanthine oxidase. This inhibition reduces the production of uric acid, thereby lowering its concentration in the blood. The pyrazolo[3,4-d]pyrimidine scaffold of **Xanthine oxidase-IN-4** is a key structural feature that contributes to its potent inhibitory activity.[1][6]

Experimental Protocols Synthesis of Xanthine oxidase-IN-4 (Compound 19a)

The following is a generalized procedure based on the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives. The specific details should be referenced from Zhao J, et al. Eur J Med Chem. 2022;229:114086.[1][6][7]

A likely synthetic route involves a multi-step process:

 Synthesis of the pyrazole core: This typically involves the condensation of a hydrazine with a β-ketoester or a similar precursor to form the substituted pyrazole ring.



- Formation of the pyrimidine ring: The pyrazole intermediate with an amino group and a cyano or ester group can be cyclized with a suitable one-carbon synthon, such as formamide or formic acid, to construct the fused pyrimidine ring.
- Introduction of the side chain: The phenyl side chain with the isopropoxy and cyano groups is likely introduced via a Suzuki or other cross-coupling reaction to the pyrazolopyrimidine core.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against xanthine oxidase.[4][8][9][10]

Materials:

- Xanthine oxidase (from bovine milk or other sources)
- Xanthine (substrate)
- Phosphate buffer (e.g., 50 mM, pH 7.5)
- Test compound (Xanthine oxidase-IN-4)
- Allopurinol or Febuxostat (positive control)
- DMSO (for dissolving compounds)
- 96-well UV-transparent microplate
- Spectrophotometer (plate reader)

Procedure:

- Prepare a stock solution of the test compound and control inhibitors in DMSO.
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations (or DMSO for the control), and the xanthine oxidase enzyme solution.
- Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).



- Initiate the enzymatic reaction by adding the xanthine substrate solution.
- Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a set period (e.g., 5-10 minutes) in kinetic mode.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This is a widely used animal model to evaluate the in vivo efficacy of xanthine oxidase inhibitors.[11][12][13]

Animals:

Male Sprague-Dawley or Wistar rats (e.g., 180-220 g)

Materials:

- Potassium oxonate (uricase inhibitor)
- Test compound (Xanthine oxidase-IN-4)
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
- Allopurinol or Febuxostat (positive control)
- · Blood collection supplies
- Centrifuge
- Uric acid assay kit

Procedure:



- Acclimatize the animals for at least one week.
- Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally or orally) one hour before the administration of the test compound.
- Administer Xanthine oxidase-IN-4 (e.g., 10 mg/kg, orally) or the vehicle/positive control to respective groups of animals.[1]
- Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g.,
 1, 2, 4, 6, and 8 hours) post-drug administration.
- Separate the serum by centrifugation.
- Measure the serum uric acid levels using a commercial uric acid assay kit.
- Analyze the data to determine the effect of Xanthine oxidase-IN-4 on reducing serum uric acid levels compared to the control groups.

Quantitative Data Summary

Parameter	Xanthine oxidase-IN-4	Allopurinol	Febuxostat	Reference
In Vitro IC50 (μM)	0.039	~2-10	~0.01-0.03	[1]
In Vivo Uric Acid Reduction	Significant at 10 mg/kg	-	-	[1]

Potential Therapeutic Applications

The primary and most evident therapeutic application for **Xanthine oxidase-IN-4** is in the treatment of hyperuricemia and gout.[1] Its high potency and oral activity make it a strong candidate for development as a next-generation therapy for these conditions.

Given the role of xanthine oxidase in generating oxidative stress, there is a strong rationale for exploring the therapeutic potential of **Xanthine oxidase-IN-4** in a broader range of diseases:

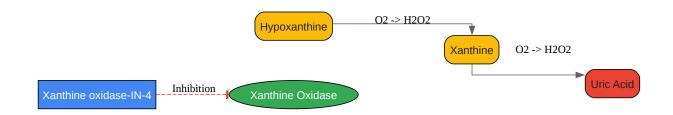
 Cardiovascular Diseases: Xanthine oxidase-derived ROS are implicated in endothelial dysfunction, hypertension, and heart failure.[3] A potent inhibitor like Xanthine oxidase-IN-4



could offer cardiovascular protection.

- Inflammatory Conditions: The inflammatory component of gout is well-established, and XO-mediated ROS production can exacerbate inflammatory responses in other conditions.[4]
- Cancer: Some studies suggest that the pyrazolo[3,4-d]pyrimidine scaffold possesses anti-proliferative properties against various cancer cell lines.[2][5][6][14][15][16][17] While the primary mechanism of **Xanthine oxidase-IN-4** is XO inhibition, the potential for anti-cancer activity of its core structure warrants further investigation.

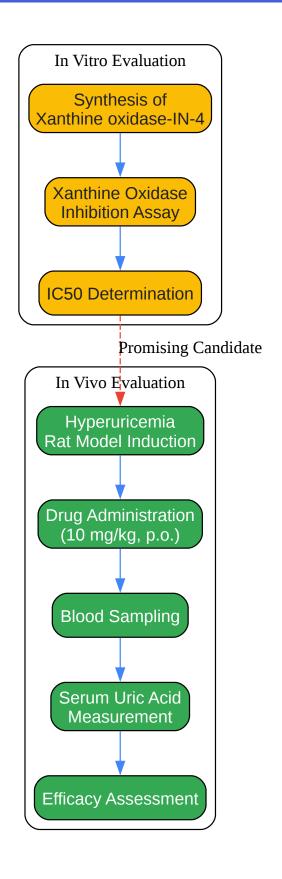
Visualizations



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Caption: Inhibition of Purine Metabolism by Xanthine oxidase-IN-4.

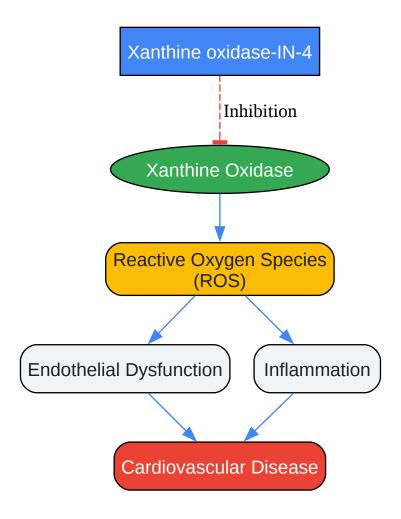




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Caption: Preclinical Evaluation Workflow for Xanthine oxidase-IN-4.





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Caption: Potential Role of Xanthine oxidase-IN-4 in Mitigating XO-Mediated Pathology.

Conclusion

Xanthine oxidase-IN-4 is a highly potent and orally bioavailable inhibitor of xanthine oxidase with demonstrated efficacy in a preclinical model of hyperuricemia. Its pyrazolo[3,4-d]pyrimidine scaffold represents a promising chemical class for the development of novel therapeutics for gout and other conditions associated with elevated uric acid levels. The role of xanthine oxidase in generating oxidative stress suggests that the therapeutic applications of **Xanthine oxidase-IN-4** could extend to cardiovascular and inflammatory diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.



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